

N-5984: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: N-5984

Cat. No.: B1676890

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Introduction

N-5984, also known as KRP-203 and Mocravimod, is a potent and selective synthetic agonist of the sphingosine-1-phosphate receptor 1 (S1P1).^{[1][2][3][4][5]} As a modulator of S1P1, **N-5984** plays a crucial role in regulating lymphocyte trafficking, sequestering lymphocytes in peripheral lymph nodes, and thereby preventing their infiltration into sites of inflammation.^{[6][7]} This immunomodulatory activity makes **N-5984** a valuable tool for research in autoimmune diseases, organ transplantation, and inflammatory conditions.^{[8][9][10]} This document provides detailed application notes and protocols for the laboratory use of **N-5984**.

Chemical Properties and Storage

Property	Value
Synonyms	KRP-203, Mocravimod
Molecular Formula	C ₂₄ H ₂₆ ClNO ₃ S · HCl
Molecular Weight	480.45 g/mol
Appearance	White to off-white solid
Storage	Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 6 months or -20°C for up to 1 month. ^[11]

Mechanism of Action

N-5984 is a prodrug that is phosphorylated in vivo to its active form.^[9] The phosphorylated compound acts as a high-affinity agonist for the S1P1 receptor.^[12] S1P1 is a G protein-coupled receptor (GPCR) that, upon activation, signals through G α i. This initiates a downstream signaling cascade involving the activation of Akt, ERK, and other pathways that ultimately regulate cell migration and survival. A key consequence of S1P1 activation by **N-5984** in the context of the immune system is the internalization of the receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs. This leads to a reversible reduction of circulating lymphocytes.^{[6][9]}

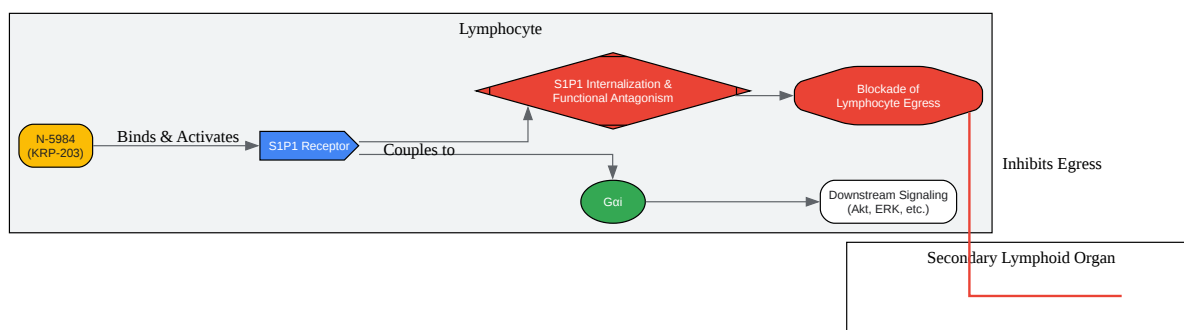
Quantitative Data

The following table summarizes the in vitro efficacy of **N-5984** (KRP-203) from various studies.

Parameter	Receptor	Cell Line	Assay	Value	Reference
EC ₅₀	Mouse S1P ₁	CHO-K1	Calcium Mobilization	0.84 nM	^[1]
EC ₅₀	Mouse S1P ₃	CHO-K1	Calcium Mobilization	>1,000 nM	^[1]
EC ₅₀	Mouse S1P ₄	CHO-K1	Calcium Mobilization	9.61 nM	^[1]
EC ₅₀	Human S1P ₁	-	Receptor Activation	1 nM	^[11]
EC ₅₀	Human S1P ₄	-	Receptor Activation	10 nM	^[11]

Signaling Pathway

The following diagram illustrates the signaling pathway of **N-5984**.



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N-5984 activates S1P1, leading to its internalization and blocking lymphocyte egress.

Experimental Protocols

Preparation of N-5984 Stock Solution

For In Vitro Cell-Based Assays:

- Solubility: **N-5984** is soluble in DMSO (e.g., 10 mM or 15 mg/mL) and DMF (30 mg/mL).[\[1\]](#)
[\[11\]](#)
- Protocol:
 - To prepare a 10 mM stock solution in DMSO, add 2.08 mL of DMSO to 10 mg of **N-5984** (MW: 480.45 g/mol).
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store aliquots at -20°C or -80°C.

For In Vivo Administration (Suspension):

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]

- Prepare a 25 mg/mL stock solution of **N-5984** in DMSO.
- For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL.

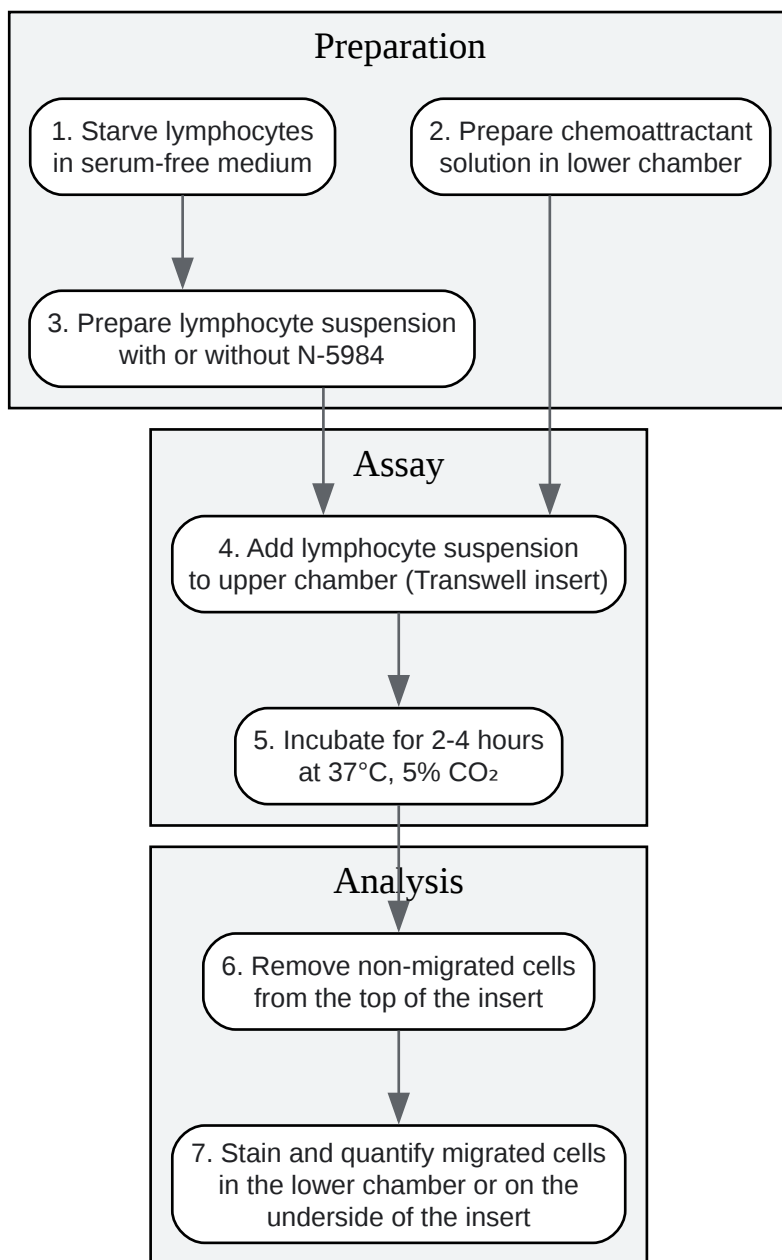
In Vitro Lymphocyte Migration Assay (Boyden Chamber Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

- Lymphocytes (e.g., primary T cells or a lymphocyte cell line like Jurkat)
- **N-5984**
- Chemoattractant (e.g., SDF-1α/CXCL12 for Jurkat cells)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well plates
- Serum-free cell culture medium
- Cell viability assay reagent (e.g., MTT or Calcein-AM)

Workflow Diagram:



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Workflow for an in vitro lymphocyte migration assay.

Protocol:

- Cell Preparation:

- Culture lymphocytes to the desired density.
- Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
- Resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Add 600 μ L of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1 α) to the lower wells of a 24-well plate.
 - In separate tubes, pre-incubate the lymphocyte suspension with various concentrations of **N-5984** (e.g., 0.1 nM to 1 μ M) or vehicle control (DMSO) for 30 minutes at 37°C.
 - Place the Transwell inserts into the wells of the 24-well plate.
 - Add 100 μ L of the cell suspension (containing **N-5984** or vehicle) to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by your cell type's migration rate (typically 2-4 hours).
- Quantification of Migration:
 - After incubation, carefully remove the Transwell inserts from the plate.
 - Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
 - Migrated cells on the bottom of the membrane can be fixed and stained (e.g., with DAPI or Crystal Violet) and counted under a microscope.
 - Alternatively, the number of cells that have migrated into the lower chamber can be quantified using a cell viability assay.

Safety and Handling

Hazard Identification:

- The toxicological properties of **N-5984** have not been fully evaluated.
- It may be harmful if inhaled, ingested, or absorbed through the skin.
- May cause irritation to the eyes, skin, and respiratory system.

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
- Avoid breathing dust, vapor, mist, or gas.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Flush with plenty of water for at least 15 minutes. Seek medical attention.
- Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.

For more detailed information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer

This information is intended for laboratory research use only and is not for human or veterinary use. The user is solely responsible for determining the suitability of **N-5984** for their particular

application and for taking appropriate safety precautions.

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